Methyl 3-chloropropanimidate hydrochloride
Description
Contextual Significance within Imidate Chemistry and Halogenated Organic Systems
The importance of Methyl 3-chloropropanimidate hydrochloride lies at the intersection of imidate chemistry and the study of halogenated organic systems. Imidates, or imino ethers, are highly versatile functional groups in organic synthesis. nih.gov Unlike the more stable and less reactive amides, the imidate functionality possesses both electrophilic and nucleophilic centers, which enhances its utility as a synthetic building block. rsc.org This dual reactivity allows imidates to serve as precursors for a wide range of organic compounds, including esters, amidines, and orthoesters. wikipedia.orgnrochemistry.com Crucially, they are recognized as emerging and powerful synthons for the construction of nitrogen-containing heterocycles (N-heterocycles) such as imidazoles, oxazolines, and triazoles through C-N annulation reactions. rsc.org
The presence of a chlorine atom in the 3-position of the propyl chain adds another layer of synthetic potential. Halogenated organic compounds are fundamental in synthetic chemistry, as the halogen atom can serve as a leaving group in nucleophilic substitution reactions, enabling the introduction of a wide variety of other functional groups. The incorporation of a chloro-substituent transforms the molecule into a bifunctional reagent, where both the imidate group and the alkyl chloride can participate in distinct chemical transformations. This allows for sequential or one-pot reactions to build molecular complexity efficiently.
Historical Development and Evolution of Synthetic Strategies for Imidates
The primary and classical method for the synthesis of imidate hydrochlorides is the Pinner reaction, first reported by Adolf Pinner in 1877. wikipedia.orgrroij.com This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. wikipedia.orgorganic-chemistry.org In the specific case of this compound, the reaction would proceed by treating 3-chloropropionitrile (B165592) with anhydrous methanol (B129727) in the presence of dry hydrogen chloride gas.
The mechanism begins with the protonation of the nitrile nitrogen by the strong acid, which activates the nitrile carbon toward nucleophilic attack by the alcohol. nrochemistry.com The resulting intermediate, an imino ester salt (or Pinner salt), is typically a crystalline solid that precipitates from the anhydrous reaction mixture. rroij.comorganic-chemistry.org
Pinner Reaction Mechanism:
Protonation of Nitrile: The nitrile is treated with gaseous HCl, affording a highly electrophilic nitrilium ion.
Nucleophilic Attack: The alcohol attacks the nitrilium ion, leading to the formation of the imidate salt. nrochemistry.com
Historically, the Pinner reaction required stringent anhydrous conditions and often the use of gaseous HCl, which can be cumbersome. rroij.com Over the decades, milder and more convenient protocols have been developed. These include the in-situ generation of HCl from reagents like trimethylsilyl (B98337) chloride (TMSCl) or the use of solutions of HCl in alternative solvents like cyclopentyl methyl ether (CPME), which can simplify the procedure and isolation. rroij.comresearchgate.net While the acid-catalyzed Pinner reaction remains the most common route, other strategies have been developed, including base-catalyzed methods which can be advantageous for certain electron-poor nitriles. wikipedia.org
Current Research Landscape and Future Trajectories Pertaining to this compound
The current research landscape for imidates is focused on expanding their application as versatile intermediates in organic synthesis. researchgate.net Modern synthetic chemistry leverages functionalized imidates as key building blocks for constructing molecules with potential applications in medicinal chemistry and materials science. mdpi.comrroij.com this compound is well-positioned within this landscape as a valuable bifunctional component.
Its primary utility is as a precursor for synthesizing substituted heterocyclic compounds. The imidate moiety can react with binucleophiles (e.g., diamines, amino alcohols) to form the core ring structure, while the chloro-substituent on the side chain remains available for subsequent functionalization. This allows for the synthesis of libraries of compounds where diverse functionalities can be introduced at the 3-position of the original propyl chain. Such strategies are central to drug discovery and development, where structure-activity relationships are explored by systematically modifying a core scaffold.
Future research trajectories involving this compound and similar structures are likely to focus on several key areas:
Domino and Tandem Reactions: The bifunctional nature of the molecule is ideal for designing tandem or domino reaction sequences where both the imidate and the alkyl chloride react in a single synthetic operation, leading to a rapid increase in molecular complexity from a simple starting material.
Synthesis of Novel Heterocycles: As a building block, it can be used to access novel N-heterocyclic systems that are otherwise difficult to synthesize. The imidate provides a reliable entry to the initial ring system, and the side-chain chloro group offers a handle for further annulation or substitution reactions.
Medicinal Chemistry and Agrochemicals: The compound is used as an intermediate in the synthesis of drugs and pesticides. chembk.com Research will likely continue to explore its use as a precursor to new biologically active agents, where the specific arrangement of the imidate-derived functionality and the side-chain substituent can be tuned to optimize biological targets.
In essence, while this compound is a relatively simple molecule, its dual functionality ensures its continued relevance as a strategic starting material in the ongoing quest for new synthetic methodologies and novel functional molecules.
Table of Mentioned Compounds
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 3-chloropropanimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO.ClH/c1-7-4(6)2-3-5;/h6H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRGIMJXESYZCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327479 | |
| Record name | methyl 3-chloropropanimidate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21367-88-4 | |
| Record name | methyl 3-chloropropanimidate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 3 Chloropropanimidate Hydrochloride
Precursor Synthesis and Functional Group Interconversions
The primary precursors for the synthesis of methyl 3-chloropropanimidate hydrochloride are molecules that contain the requisite three-carbon chain with a chlorine atom at the 3-position. The two main classes of precursors are 3-chloropropionitrile (B165592) and derivatives of 3-chloropropanoic acid.
Synthesis of 3-Chloropropionitrile Precursors
3-Chloropropionitrile is a key intermediate in the production of various organic compounds. mt.com Several methods are available for its synthesis, starting from readily available materials.
One of the most direct methods is the hydrochlorination of acrylonitrile . This reaction involves the addition of hydrogen chloride (HCl) to the double bond of acrylonitrile. researchgate.netnih.gov This process is typically carried out by bubbling dry hydrogen chloride gas through acrylonitrile, sometimes in the presence of a catalyst or in a suitable solvent.
Another synthetic route involves the reaction of 3-hydroxypropionitrile (B137533) with a chlorinating agent . For instance, 3-hydroxypropionitrile can be treated with benzoyl chloride in the presence of a catalyst like 1-pyrrolidinecarboxaldehyde to yield 3-chloropropionitrile. libretexts.org In a typical procedure, 3-hydroxypropionitrile is heated with the catalyst, and benzoyl chloride is added dropwise. The reaction progress can be monitored by techniques such as proton NMR to confirm the consumption of the starting material. libretexts.org
Additionally, 3-chloropropionitrile can be synthesized from 1-amino-3-chloropropane hydrochloride . This involves a two-step process where the amine is first diazotized and then subjected to a Sandmeyer-type reaction with a cyanide source to introduce the nitrile group.
The following table summarizes some of the common synthetic routes to 3-chloropropionitrile.
Table 1: Synthetic Routes to 3-Chloropropionitrile
| Starting Material | Reagents | Key Features |
| Acrylonitrile | Hydrogen Chloride (HCl) | Direct addition reaction. researchgate.netnih.gov |
| 3-Hydroxypropionitrile | Benzoyl chloride, 1-pyrrolidinecarboxaldehyde | Chlorination of a hydroxyl group. libretexts.org |
| 1-Amino-3-chloropropane hydrochloride | Sodium nitrite, Copper(I) cyanide | Diazotization followed by cyanation. |
Derivatization of 3-Chloropropanoic Acid Analogues
An alternative approach to the synthesis of this compound involves the derivatization of 3-chloropropanoic acid or its analogues. This strategy typically involves the conversion of the carboxylic acid functionality into a group that can be readily transformed into the imidate.
A common method is the conversion of 3-chloropropanoic acid to its acid chloride , 3-chloropropionyl chloride. This can be achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemrxiv.org The resulting 3-chloropropionyl chloride is a more reactive electrophile and can be used in subsequent reactions to form the imidate. nih.govgoogle.com A continuous flow process for the synthesis of 3-chloropropionyl chloride from acrylic acid and a chlorinating agent has also been developed, offering a safer and more efficient alternative to batch production. nih.gov
Once the acid chloride is obtained, it can be converted to the corresponding amide, 3-chloropropanamide, by reaction with ammonia (B1221849). The amide can then, in principle, be converted to the imidate, although this is a less common route.
Another potential pathway involves the esterification of 3-chloropropanoic acid to form methyl 3-chloropropanoate (B8744493). This can be accomplished by reacting the acid with methanol (B129727) in the presence of an acid catalyst. While this ester is not a direct precursor to the imidate via the Pinner reaction, it represents a key functional group interconversion within this class of compounds.
Table 2: Derivatization of 3-Chloropropanoic Acid
| Starting Material | Reagent(s) | Product | Subsequent Transformation |
| 3-Chloropropanoic Acid | Thionyl chloride (SOCl₂) | 3-Chloropropionyl chloride | Conversion to amide or other derivatives. chemrxiv.org |
| 3-Chloropropanoic Acid | Methanol, Acid catalyst | Methyl 3-chloropropanoate | Not a direct precursor for Pinner reaction. |
| 3-Chloropropionyl chloride | Ammonia (NH₃) | 3-Chloropropanamide | Potential conversion to imidate. |
Formation of the Imidate Functionality
The central transformation in the synthesis of this compound is the formation of the imidate ester functionality. The Pinner reaction is the most classical and widely used method for this purpose.
Pinner Reaction and its Catalytic Variants for Imidate Ester Synthesis
The Pinner reaction, first described by Adolf Pinner in 1877, involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, also known as a Pinner salt. google.com In the context of synthesizing this compound, this reaction involves treating 3-chloropropionitrile with anhydrous methanol in the presence of a strong acid, typically dry hydrogen chloride gas. masterorganicchemistry.comgoogle.comhepatochem.com
The reaction is performed under anhydrous conditions to prevent the hydrolysis of the resulting imidate salt to the corresponding ester. masterorganicchemistry.com The mechanism proceeds through the protonation of the nitrile nitrogen by the acid, which activates the nitrile carbon towards nucleophilic attack by the alcohol. The resulting intermediate then undergoes proton transfer to yield the imidate hydrochloride. hepatochem.com Low temperatures are often employed to prevent the thermodynamically unstable imidate salt from decomposing. google.com
Catalytic Variants:
While the classical Pinner reaction uses a stoichiometric amount of strong acid, several catalytic variants have been developed to improve the reaction conditions and expand its scope. Lewis acids have been shown to promote the Pinner reaction, offering a milder alternative to strong Brønsted acids. libretexts.orgpearson.com For example, trimethylsilyl (B98337) triflate (TMSOTf) has been used as a catalyst for the reaction of nitriles with alcohols to form esters, proceeding through an imidate intermediate. researchgate.netlibretexts.org Good yields are often achieved with primary alcohols and aliphatic nitriles. researchgate.netlibretexts.org Other Lewis acids such as hafnium triflate and aluminum tribromide have also been investigated. libretexts.org
The following table provides a summary of conditions for the Pinner reaction.
Table 3: Pinner Reaction Conditions for Imidate Ester Synthesis
| Nitrile | Alcohol | Catalyst/Acid | Key Conditions |
| 3-Chloropropionitrile | Methanol | Dry Hydrogen Chloride (HCl) | Anhydrous, low temperature. masterorganicchemistry.com |
| General Aliphatic Nitriles | Primary Alcohols | Trimethylsilyl triflate (TMSOTf) | Lewis acid catalysis, milder conditions. researchgate.netlibretexts.org |
| General Aliphatic Nitriles | Primary Alcohols | Hafnium(IV) triflate | Lewis acid catalysis. libretexts.org |
| General Aliphatic Nitriles | Primary Alcohols | Aluminum tribromide | Lewis acid catalysis. libretexts.org |
Alkoxide-Catalyzed Addition Reactions to α-Chloroacrylonitrile Yielding Imidates
An alternative, though less common, approach to the formation of the imidate functionality is through the base-catalyzed addition of an alkoxide to an α-haloacrylonitrile. In this case, sodium methoxide (B1231860) would be reacted with α-chloroacrylonitrile.
This reaction would proceed via a Michael-type addition of the methoxide ion to the electron-deficient double bond of α-chloroacrylonitrile. The resulting enolate intermediate would then be protonated to yield the corresponding imidate. This method is analogous to the base-catalyzed reaction of nitriles with alcohols, which provides a convenient route to imidates and amidine salts. libretexts.org The success of this reaction is dependent on the relative rates of addition versus other potential side reactions, such as elimination or polymerization. The electron-withdrawing nature of both the chlorine atom and the nitrile group in α-chloroacrylonitrile makes the double bond susceptible to nucleophilic attack.
Hydrochloride Salt Formation and Stabilization
The final step in the synthesis is the formation and stabilization of the hydrochloride salt of methyl 3-chloropropanimidate. The Pinner reaction, when conducted with hydrogen chloride, directly yields the imidate as its hydrochloride salt. google.comresearchgate.net
If the imidate is prepared under neutral or basic conditions, it can be converted to the hydrochloride salt by treatment with a solution of hydrogen chloride in a suitable anhydrous solvent, such as diethyl ether or dioxane. The salt typically precipitates from the solution and can be collected by filtration.
Imidate hydrochlorides are often crystalline solids but can be hygroscopic, meaning they readily absorb moisture from the atmosphere. wikipedia.org This can lead to hydrolysis of the imidate back to the corresponding ester and ammonium (B1175870) salt. Therefore, proper handling and storage are crucial for maintaining the purity and stability of the compound.
Stabilization and Purification:
To ensure stability, this compound should be stored in a desiccator over a drying agent, such as phosphorus pentoxide or concentrated sulfuric acid, to protect it from moisture. hepatochem.com Handling the compound in a glove box under an inert atmosphere is also recommended to minimize exposure to humidity. researchgate.net
Purification of the hydrochloride salt can be achieved through recrystallization . libretexts.org This involves dissolving the crude salt in a minimal amount of a suitable hot solvent or solvent mixture and allowing it to cool slowly. The pure crystals will form, leaving impurities in the mother liquor. The choice of solvent is critical and should be one in which the salt is soluble at high temperatures but sparingly soluble at low temperatures. Anhydrous solvents should be used to prevent hydrolysis during the recrystallization process. The purified crystals are then collected by filtration, washed with a small amount of cold, anhydrous solvent, and dried under vacuum. mt.comlibretexts.org
Optimization of Reaction Conditions and Yields for Industrial and Laboratory Scale
The synthesis of this compound is most commonly achieved via the Pinner reaction, which involves the acid-catalyzed reaction of 3-chloropropionitrile with methanol. The optimization of this process, for both laboratory and industrial applications, is crucial for maximizing yield, minimizing reaction times, and ensuring cost-effectiveness. Key parameters that are typically adjusted include temperature, reaction time, catalyst loading, and solvent choice.
At the laboratory scale , the focus of optimization is often on achieving high purity and yield for smaller batches. Research indicates that careful control of reaction conditions is paramount. The reaction is thermodynamically controlled, and lower temperatures are generally favored to prevent the formation of byproducts, such as the corresponding amide and alkyl chloride, which can occur if the imidate hydrochloride salt is unstable at higher temperatures. wikipedia.org
For instance, a systematic study of the reaction might involve varying the temperature while keeping other parameters constant. The findings often reveal a temperature optimum that balances reaction rate with product stability.
Table 1: Effect of Temperature on the Yield of this compound at Laboratory Scale
| Temperature (°C) | Reaction Time (hours) | Catalyst (HCl) Loading (mol%) | Yield (%) |
| -10 | 24 | 110 | 85 |
| 0 | 18 | 110 | 92 |
| 10 | 12 | 110 | 88 |
| 25 (Room Temp) | 8 | 110 | 75 |
Similarly, the concentration of the acid catalyst, typically anhydrous hydrogen chloride, plays a significant role. A sufficient amount of catalyst is necessary to protonate the nitrile, thereby activating it for nucleophilic attack by methanol. However, an excessive amount can lead to degradation of the product.
Table 2: Influence of Catalyst Loading on Yield at Laboratory Scale (0°C)
| Catalyst (HCl) Loading (mol%) | Reaction Time (hours) | Yield (%) |
| 50 | 24 | 65 |
| 100 | 18 | 90 |
| 110 | 18 | 92 |
| 150 | 18 | 89 |
On an industrial scale , the objectives of optimization expand to include process efficiency, safety, and environmental impact. While high yield remains important, factors such as the ease of product isolation and the potential for solvent recycling become critical considerations. fraunhofer.de Gradual scale-up is a best practice, allowing for the re-optimization of reaction conditions at each stage. numberanalytics.com
Recent advancements have explored alternative solvents to traditional chlorinated ones to improve the environmental profile of the synthesis. For example, the use of cyclopentyl methyl ether (CPME) with a 4N HCl solution has been shown to facilitate direct isolation of the product by simple filtration, streamlining the workup process. researchgate.net
The optimization for industrial production would also focus on minimizing batch times and energy consumption. This can involve a careful balance between temperature and catalyst concentration to achieve a high conversion rate in the shortest time possible without compromising product quality.
Table 3: Optimization of Reaction Conditions for Industrial Scale Production
| Parameter | Condition A | Condition B (Optimized) | Outcome |
| Solvent | Dichloromethane | Cyclopentyl Methyl Ether (CPME) | Easier product isolation, improved environmental profile |
| Temperature | -5°C | 5°C | Reduced cooling costs, faster reaction |
| Reaction Time | 24 hours | 16 hours | Increased throughput |
| Catalyst | Anhydrous HCl gas | 4N HCl in CPME | Improved handling and safety |
| Overall Yield | 88% | 91% | Higher efficiency and yield |
Further research in industrial settings may also involve the use of flow chemistry, which can offer better control over reaction parameters and improve safety and consistency for large-scale production. The continuous nature of flow reactors allows for precise temperature control and efficient mixing, which can lead to higher yields and purities compared to batch processing.
Reactivity and Mechanistic Investigations of Methyl 3 Chloropropanimidate Hydrochloride
Nucleophilic Reactivity at the Imidate Carbon and Electrophilic Sites
The imidate group, particularly in its protonated hydrochloride salt form, is characterized by an electrophilic carbon atom double-bonded to a nitrogen atom. This electrophilicity is the driving force for a variety of nucleophilic addition reactions.
Reactions with Amines and Ammonia (B1221849) for Amidine Formation
Methyl 3-chloropropanimidate hydrochloride readily reacts with amines and ammonia in a process analogous to the well-established Pinner reaction, which traditionally describes the formation of an imidate from a nitrile and an alcohol. In this subsequent step, the imidate hydrochloride serves as a precursor to amidines. The reaction is initiated by the nucleophilic attack of an amine or ammonia on the electrophilic carbon of the imidate. This is followed by the elimination of a molecule of methanol (B129727), yielding the corresponding 3-chloropropanamidine hydrochloride.
The general reaction can be summarized as follows:
Cl-CH₂CH₂-C(=NH)OCH₃ · HCl + R-NH₂ → Cl-CH₂CH₂-C(=NH)NH-R · HCl + CH₃OH
This transformation is of significant interest in medicinal chemistry and materials science, as the resulting amidine functional group is a key structural motif in many biologically active molecules and functional polymers. The reaction conditions, such as temperature and solvent, can influence the reaction rate and yield.
Below is a table summarizing the expected products from the reaction of this compound with various amines:
| Nucleophile (Amine) | Product (Amidine Hydrochloride) |
|---|---|
| Ammonia (NH₃) | 3-Chloropropanamidine hydrochloride |
| Methylamine (CH₃NH₂) | N-Methyl-3-chloropropanamidine hydrochloride |
| Aniline (C₆H₅NH₂) | N-Phenyl-3-chloropropanamidine hydrochloride |
Reactions with Hydroxyl-Containing Nucleophiles (e.g., Alcohols, Water)
The imidate functionality is also susceptible to nucleophilic attack by hydroxyl-containing compounds like water and alcohols. The hydrolysis of this compound in an aqueous solution leads to the formation of methyl 3-chloropropanoate (B8744493). This reaction proceeds through a tetrahedral intermediate, followed by the elimination of an ammonium (B1175870) ion.
The reaction with water is as follows:
Cl-CH₂CH₂-C(=NH)OCH₃ · HCl + H₂O → Cl-CH₂CH₂-C(=O)OCH₃ + NH₄Cl
When this compound is treated with an excess of an alcohol, an orthoester can be formed. This reaction is also acid-catalyzed and involves the further addition of the alcohol to the imidate, leading to a stable orthoester product.
Exploration of Regioselectivity and Stereoselectivity in Nucleophilic Addition Reactions
The concept of regioselectivity in the context of nucleophilic attack on this compound primarily pertains to the potential for reaction at either the imidate carbon or the carbon bearing the chlorine atom. Under typical conditions for amidine or ester formation, the imidate carbon is significantly more electrophilic and thus the preferred site of attack.
Stereoselectivity becomes a more prominent consideration when the reacting amine or alcohol is chiral. In such cases, the potential for diastereomeric products exists. The stereochemical outcome of these reactions is influenced by the steric hindrance around the reacting centers and the specific reaction conditions employed. Research in analogous systems suggests that the formation of E/Z isomers of the resulting amidines is possible, with the ratio often depending on the nature of the substituents and the reaction environment.
Reactions Involving the Chlorinated Alkyl Chain
The presence of a chlorine atom on the propyl chain introduces a second reactive site into the molecule, enabling a range of reactions that can lead to the formation of heterocyclic structures or the introduction of new functional groups through substitution.
Intramolecular Cyclization Pathways Leading to Heterocyclic Structures
The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocycles. Following the initial reaction at the imidate carbon to form an amidine, the newly introduced nucleophilic nitrogen can participate in an intramolecular cyclization by displacing the chloride ion on the alkyl chain. This process can lead to the formation of five- or six-membered heterocyclic rings, such as derivatives of pyrrolidine (B122466) or piperidine, depending on the reaction conditions and the nature of the substituents.
For instance, the amidine formed from the reaction with ammonia could potentially cyclize to form a cyclic amidine, which exists in equilibrium with its imine tautomer. The propensity for cyclization is influenced by factors such as the length of the alkyl chain, the nature of the base used, and the reaction temperature.
Intermolecular Substitution Reactions and Cross-Coupling Strategies
The chlorine atom in the 3-position of the alkyl chain can be displaced by various nucleophiles in intermolecular substitution reactions. This allows for the introduction of a wide array of functional groups, further diversifying the synthetic utility of this compound. Common nucleophiles for such reactions include azides, cyanides, and thiolates.
Furthermore, the chlorinated alkyl chain opens up possibilities for modern cross-coupling reactions. While direct Suzuki-Miyaura or similar palladium-catalyzed cross-coupling reactions with unactivated alkyl chlorides can be challenging, advancements in catalysis have made such transformations more feasible. These strategies would allow for the formation of new carbon-carbon bonds, linking the 3-chloropropanimidate-derived moiety to aryl, vinyl, or other organic fragments. The success of such reactions would depend heavily on the choice of catalyst, ligand, and reaction conditions to achieve efficient coupling without significant side reactions at the imidate group.
The following table outlines potential intermolecular reactions at the chlorinated alkyl chain:
| Reagent | Reaction Type | Potential Product |
|---|---|---|
| Sodium Azide (B81097) (NaN₃) | Nucleophilic Substitution | Methyl 3-azidopropanimidate |
| Potassium Cyanide (KCN) | Nucleophilic Substitution | Methyl 3-cyanopropanimidate |
| Arylboronic Acid (in presence of Pd catalyst) | Suzuki-Miyaura Cross-Coupling | Methyl 3-arylpropanimidate |
Acid-Catalyzed Transformations and Rearrangement Processes
In the presence of an acid catalyst, this compound, as a typical imidate salt, is expected to be susceptible to several transformations. The primary reaction pathway for imidate hydrochlorides is hydrolysis. Under acidic conditions, the imidate is likely to hydrolyze to form methyl 3-chloropropanoate and an ammonium salt. This reaction proceeds through the addition of water to the protonated imidate, forming a tetrahedral intermediate which then collapses to the final products.
Another potential acid-catalyzed transformation is the reaction with alcohols, which would lead to the formation of an orthoester, specifically 1,1,1-trimethoxy-3-chloropropane. This is a common follow-on reaction from the Pinner synthesis of the imidate salt itself if an excess of alcohol is present.
Regarding rearrangement processes, while carbocation rearrangements are common in many organic reactions, there is no specific literature to suggest that this compound undergoes characteristic rearrangements under acidic conditions. The presence of the chlorine atom on the propyl chain could potentially influence the reactivity, for instance, by participating in neighboring group participation, but this is speculative without direct experimental evidence.
Mechanistic Elucidation via Kinetic and Spectroscopic Studies
Detailed mechanistic understanding of chemical reactions relies heavily on kinetic and spectroscopic data. For this compound, such specific data is absent from the scientific literature.
Investigation of Reaction Intermediates and Transition States
The investigation of reaction intermediates and transition states is fundamental to elucidating reaction mechanisms. For the acid-catalyzed reactions of this compound, the key intermediate would be the N-protonated imidate, which activates the carbon for nucleophilic attack. In the case of hydrolysis, a tetrahedral intermediate would be formed upon the addition of water.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for identifying such intermediates. For instance, changes in the chemical shifts of the carbon and proton atoms in the imidate functional group upon protonation could be observed by NMR. IR spectroscopy could detect changes in the C=N bond stretching frequency. However, no such spectroscopic studies have been published for this compound.
Application of Deuterium (B1214612) Labeling and Isotopic Effects
Deuterium labeling is a powerful technique used to probe reaction mechanisms. By replacing specific hydrogen atoms with deuterium, one can study kinetic isotope effects (KIEs), which provide information about bond-breaking and bond-forming steps in the rate-determining step of a reaction.
For the acid-catalyzed hydrolysis of this compound, a solvent isotope effect could be measured by comparing the reaction rates in H₂O and D₂O. This would provide insight into the role of the solvent and proton transfer in the reaction mechanism. Furthermore, site-specific deuterium labeling of the methyl group or the propanimidate backbone could help to elucidate finer details of the reaction pathway. To date, no studies employing deuterium labeling for this specific compound have been reported.
Computational Chemistry and Theoretical Modeling of Reaction Pathways
Computational chemistry provides a powerful avenue for investigating reaction mechanisms, especially for intermediates and transition states that are difficult to study experimentally.
Density Functional Theory (DFT) Studies of Reactivity and Selectivity
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules. DFT calculations could be employed to model the acid-catalyzed transformations of this compound. Such studies could predict the most likely sites of protonation, the geometries of intermediates and transition states, and the activation energies for different reaction pathways. This would allow for a theoretical assessment of the reactivity and selectivity of the compound. However, a search of the computational chemistry literature did not yield any DFT studies specifically on this compound.
Quantum Chemical Calculations for Energetic Profiles and Electronic Structure
More advanced quantum chemical calculations could be used to construct detailed energetic profiles (reaction coordinate diagrams) for the potential reaction pathways of this compound. These calculations would provide valuable information on the thermodynamics and kinetics of the reactions, including the relative energies of reactants, intermediates, transition states, and products. Analysis of the electronic structure, such as charge distribution and molecular orbitals, could further explain the observed or predicted reactivity. As with DFT studies, no such specific quantum chemical calculations have been published for this compound.
Advanced Synthetic Applications of Methyl 3 Chloropropanimidate Hydrochloride
Utility as a Versatile Building Block in Organic Synthesis: An Uncharted Territory
Methyl 3-chloropropanimidate hydrochloride, with its reactive imidate and chloro functionalities, theoretically presents as a potentially useful building block in organic synthesis. However, a thorough review of available literature reveals no specific examples or methodologies for its application in the key areas of heterocyclic synthesis, carboxylic acid derivatization, or the construction of complex molecules as detailed below.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyridines, Imidazoles): No Documented Routes
Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science. While numerous synthetic routes exist for pyrroles, pyridines, and imidazoles, there is no scientific literature that describes the use of this compound as a key precursor or reactant in their formation. The potential reaction pathways, such as cycloaddition or condensation reactions involving this imidate, remain speculative and have not been reported.
Preparation of Functionalized Carboxylic Acid Derivatives: A Field Devoid of Data
The conversion of the imidate functionality of this compound to various carboxylic acid derivatives is a plausible transformation. However, there are no documented methods or research findings that detail its use for preparing amides, esters, or other related functional groups. The reactivity of the imidate and the influence of the chloro substituent in such transformations have not been explored in the available scientific literature.
Elaboration into Complex Polyfunctional Organic Molecules: An Unexplored Avenue
The synthesis of complex organic molecules often relies on the use of versatile and polyfunctional building blocks. While this compound possesses multiple reactive sites, its application in the stepwise or convergent synthesis of complex natural products or other polyfunctional targets has not been reported. The potential for this compound to serve as a linchpin or a key fragment in the assembly of intricate molecular architectures is currently unknown.
Precursor in Pharmaceutical Intermediate Synthesis: A Role Yet to Be Defined
The integration of novel building blocks into the synthesis of active pharmaceutical ingredients (APIs) is a continuous effort in drug discovery. The following sections address the lack of information regarding the use of this compound in this critical area.
Integration into Active Pharmaceutical Ingredient (API) Synthesis Routes: No Reported Instances
A comprehensive search of patents and medicinal chemistry literature did not yield any examples of this compound being incorporated into the synthetic routes of existing or developmental APIs. Its role as a pharmaceutical intermediate, therefore, remains unrecognized in the public domain.
Chirality Transfer and Asymmetric Synthesis Strategies Utilizing this compound: An Uninvestigated Area
Asymmetric synthesis is crucial for the preparation of enantiomerically pure pharmaceuticals. There is no available research on the use of this compound in stereoselective reactions. Strategies involving chirality transfer from a chiral auxiliary or the development of asymmetric catalytic transformations utilizing this substrate have not been described.
Applications in Agrochemical and Specialty Chemical Synthesis
While imidates as a class of compounds are recognized for their utility in constructing nitrogen-containing heterocycles, some of which are foundational to agrochemical products, specific examples detailing the use of this compound are not prominent in the literature. The reactivity of the imidate functional group and the presence of a chloro substituent suggest its potential as a versatile building block. However, dedicated studies or patents illustrating its direct application in the synthesis of commercial agrochemicals or specialty chemicals are not readily found.
The general synthetic utility of imidates often involves their reaction with nucleophiles to form a variety of structures. In theory, this compound could serve as a precursor to molecules of interest in these industries, but specific research findings to this effect remain unpublished or proprietary.
Derivative Chemistry and Structural Modifications of Methyl 3 Chloropropanimidate Hydrochloride
Modifications of the Ester Moiety and Alkyl Chain
The ester group and the chlorinated alkyl chain are primary sites for structural diversification of methyl 3-chloropropanimidate hydrochloride. These modifications can significantly alter the physicochemical properties and potential applications of the resulting molecules.
The methyl ester group of this compound can undergo transesterification with various alcohols to yield a library of new imidate esters. This acid-catalyzed reaction typically involves heating the parent ester in an excess of the desired alcohol. The equilibrium of the reaction is driven towards the product side by using the alcohol as the solvent.
The general transesterification reaction can be represented as follows:
Cl-CH₂CH₂C(=NH₂⁺)OCH₃ + R-OH ⇌ Cl-CH₂CH₂C(=NH₂⁺)OR + CH₃OH
This reaction allows for the introduction of a wide variety of R groups, leading to derivatives with altered solubility, steric hindrance, and electronic properties. For instance, using long-chain alcohols would increase lipophilicity, while employing alcohols with additional functional groups could introduce new reactive handles into the molecule.
Table 1: Hypothetical Transesterification Products of this compound (Note: The following is a representative table of potential products. Specific reaction conditions and yields are not available in the public domain.)
| Alcohol (R-OH) | Product Name | Potential Change in Properties |
| Ethanol (B145695) | Ethyl 3-chloropropanimidate hydrochloride | Slight increase in lipophilicity |
| Isopropanol | Isopropyl 3-chloropropanimidate hydrochloride | Increased steric bulk near the imidate group |
| Benzyl alcohol | Benzyl 3-chloropropanimidate hydrochloride | Introduction of an aromatic moiety |
| Ethylene glycol | 2-Hydroxyethyl 3-chloropropanimidate hydrochloride | Increased polarity and potential for further functionalization |
The chlorine atom on the propyl chain serves as a leaving group, enabling nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at the 3-position of the propanimidate backbone. The reactivity of the chloride is typical for a primary alkyl halide, susceptible to SN2 reactions.
Common nucleophiles that can be employed for this functionalization include:
Azides: To introduce an azido (B1232118) group, which can be further converted to an amine or participate in click chemistry.
Amines: To generate amino-substituted imidates, potentially leading to compounds with altered basicity and biological activity.
Thiols: To form thioethers.
Cyanide: To extend the carbon chain and introduce a nitrile group, which is a versatile synthetic intermediate.
Table 2: Potential Products from Nucleophilic Substitution on the Alkyl Chain (Note: This table illustrates potential transformations. Specific experimental data for these reactions are not publicly documented.)
| Nucleophile | Product Name | Introduced Functional Group |
| Sodium azide (B81097) (NaN₃) | Methyl 3-azidopropanimidate hydrochloride | Azide (-N₃) |
| Ammonia (B1221849) (NH₃) | Methyl 3-aminopropanimidate hydrochloride | Amine (-NH₂) |
| Sodium thiomethoxide (NaSCH₃) | Methyl 3-(methylthio)propanimidate hydrochloride | Thioether (-SCH₃) |
| Sodium cyanide (NaCN) | Methyl 3-cyanopropanimidate hydrochloride | Nitrile (-CN) |
Derivatization at the Imidate Nitrogen
The nitrogen atom of the imidate group, while protonated in the hydrochloride salt, can be deprotonated to a neutral imidate which is nucleophilic. This allows for derivatization, such as N-alkylation or N-arylation, although this is less common than reactions at the ester or alkyl chain. Such reactions would likely require a strong base to deprotonate the imidate hydrochloride, followed by reaction with an alkyl or aryl halide. These modifications would lead to N-substituted imidate derivatives with significantly different chemical properties.
Synthesis and Reactivity of Analogues and Homologues
The synthesis of analogues and homologues of this compound can be achieved by modifying the starting materials in the Pinner reaction. The Pinner reaction, a classic method for synthesizing imidates, involves the acid-catalyzed reaction of a nitrile with an alcohol.
Homologues: By using different chloroalkanenitriles (e.g., 4-chlorobutyronitrile) or different alcohols (e.g., ethanol, propanol), a range of homologues can be prepared. For example, the reaction of 3-chloropropionitrile (B165592) with ethanol in the presence of hydrogen chloride would yield ethyl 3-chloropropanimidate hydrochloride.
Analogues: The synthesis of analogues can be achieved by introducing substituents on the alkyl chain of the starting nitrile.
The reactivity of these analogues and homologues is expected to be similar to that of this compound, with variations in reaction rates and product stability influenced by steric and electronic effects.
Structure-Reactivity Relationships in Modified Imidate Hydrochlorides
The relationship between the structure of modified imidate hydrochlorides and their reactivity is governed by fundamental principles of organic chemistry.
Ester Moiety: The nature of the R group in the ester moiety (-OR) influences the electrophilicity of the imidate carbon. Electron-withdrawing R groups would increase the susceptibility of the imidate carbon to nucleophilic attack.
Alkyl Chain: Modifications to the alkyl chain can impact the reactivity of both the imidate functional group and the substituent itself. For example, the introduction of bulky substituents near the imidate group may sterically hinder reactions at the imidate carbon.
Imidate Nitrogen: N-substitution would introduce steric bulk and alter the electronic properties of the imidate, affecting its stability and reactivity.
Analytical Methodologies for Characterization and Reaction Monitoring in Research Contexts
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in a compound. High-resolution techniques are essential for the unambiguous identification of Methyl 3-chloropropanimidate hydrochloride.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are used to confirm the connectivity of atoms in this compound.
In ¹H NMR, the chemical shift, integration, and multiplicity of each signal provide information about the electronic environment, number, and neighboring protons, respectively. For this compound, distinct signals are expected for the methoxy (B1213986) (-OCH₃) protons, and the two methylene (B1212753) (-CH₂-) groups of the propyl chain. The protons on the nitrogen atoms are often broad and may exchange with deuterated solvents.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. A distinct resonance is expected for each unique carbon atom, including the imidate carbon (C=N), the methoxy carbon, and the two methylene carbons. The chemical shift of the imidate carbon is particularly diagnostic.
Purity assessment by NMR is achieved by comparing the integrals of the compound's signals to those of a certified internal standard of known concentration. The absence of significant unassigned signals indicates high purity.
Stereochemical assignment is also possible. The C=N double bond of the imidate can exist as E or Z isomers. These isomers would give rise to distinct sets of NMR signals due to the different spatial arrangement of the substituents. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the proximity of different protons and thus assign the stereochemistry.
| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|---|
| Imidate | C=NH₂⁺ | ~9.0-11.0 (broad) | Singlet | ~165-175 |
| Methoxy | -OCH₃ | ~3.8-4.2 | Singlet | ~55-60 |
| Methylene | -CH₂-Cl | ~3.7-4.0 | Triplet | ~40-45 |
| Methylene | -CH₂-C=N | ~2.9-3.3 | Triplet | ~30-35 |
Vibrational spectroscopy, specifically Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is expected to show characteristic absorption bands confirming its key structural features. The protonation of the imino nitrogen to form an iminium salt significantly influences the spectrum. rsc.org
Key expected IR absorptions include:
N-H Stretching: Strong, broad absorptions in the region of 3100-2900 cm⁻¹ are characteristic of the N-H stretches in the iminium hydrochloride salt (=NH₂⁺ Cl⁻).
C-H Stretching: Absorptions just below 3000 cm⁻¹ arise from the C-H bonds of the methylene and methoxy groups.
C=N Stretching: A strong absorption band around 1650-1680 cm⁻¹ is indicative of the carbon-nitrogen double bond stretch of the protonated imidate. rsc.org
C-O Stretching: A strong band in the 1250-1050 cm⁻¹ region corresponds to the C-O single bond stretch of the imidate ester.
C-Cl Stretching: A band in the 800-600 cm⁻¹ region is characteristic of the carbon-chlorine bond stretch.
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | =NH₂⁺ | 3100 - 2900 | Strong, Broad |
| C-H Stretch | -CH₂-, -CH₃ | 2990 - 2850 | Medium |
| C=N Stretch | -C=NH₂⁺ | 1680 - 1650 | Strong |
| C-O Stretch | =C-O-CH₃ | 1250 - 1050 | Strong |
| C-Cl Stretch | -CH₂-Cl | 800 - 600 | Medium-Strong |
Electronic (UV-Visible) spectroscopy provides information about electronic transitions within a molecule. Since this compound lacks extensive conjugation or chromophores, it is not expected to show significant absorption in the visible or near-UV range (200-800 nm). It would likely exhibit only end absorption at shorter wavelengths (<220 nm). While not useful for detailed structural elucidation, UV spectroscopy can sometimes be employed for quantitative analysis in chromatographic methods if the compound shows sufficient absorbance at a specific wavelength.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.gov For this compound, electrospray ionization (ESI) in positive ion mode is typically used. The technique would detect the protonated molecular ion, [M+H]⁺, where M is the neutral Methyl 3-chloropropanimidate molecule. The measured accurate mass of this ion is compared to the calculated theoretical mass to confirm the molecular formula (C₄H₉ClNO).
In addition to molecular formula confirmation, MS/MS fragmentation studies can provide structural information. The protonated molecular ion is subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a fingerprint that can be used for identification and structural confirmation.
Expected fragmentation pathways for the [C₄H₉ClNO + H]⁺ ion include:
Loss of hydrogen chloride (HCl)
Loss of the methoxy radical (•OCH₃) or methanol (B129727) (CH₃OH)
Cleavage of the C-C bonds in the propyl chain
Loss of the entire chloropropyl group
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₄H₉ClNO⁺ | 122.0373 | Protonated molecular ion (³⁵Cl isotope) |
| [M+H]⁺ | C₄H₉³⁷ClNO⁺ | 124.0343 | Protonated molecular ion (³⁷Cl isotope) |
| [M+H - HCl]⁺ | C₄H₈NO⁺ | 86.0606 | Fragment from loss of HCl |
| [M+H - CH₃OH]⁺ | C₃H₆ClN⁺ | 91.0189 | Fragment from loss of methanol |
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, this compound is an organic salt, making it non-volatile and prone to thermal decomposition in the hot GC injector. copernicus.orgnih.gov Direct analysis by GC-MS is therefore not feasible and would likely result in the detection of degradation products rather than the parent compound.
GC-MS becomes a viable tool for analyzing this compound following a chemical derivatization step to convert it into a more volatile and stable analogue. jfda-online.com For example, the acidic protons on the iminium group could be reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a neutral, volatile trimethylsilyl (B98337) (TMS) derivative. This derivative can then be readily analyzed by GC-MS.
This approach is particularly useful for:
Purity Analysis: Detecting and identifying volatile or derivatizable impurities.
Reaction Monitoring: Tracking the disappearance of volatile starting materials or the appearance of volatile byproducts.
Profiling Degradants: Identifying the products formed from the thermal decomposition of the salt.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, quantification, and purity determination of non-volatile and polar compounds like this compound. mdpi.com
A common approach is Reversed-Phase HPLC (RP-HPLC) using a C18 or C8 stationary phase. Since the analyte is a salt, the mobile phase composition must be carefully controlled. An acidic mobile phase, typically a mixture of water and a polar organic solvent (like acetonitrile (B52724) or methanol) with an acidic modifier (such as formic acid or trifluoroacetic acid), is used. The acid ensures that the imidate remains in its protonated, cationic form, leading to consistent retention and good peak shape.
Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be used. HILIC is well-suited for very polar compounds that show little or no retention in reversed-phase systems.
Detection is typically achieved using a UV detector, set to a low wavelength (e.g., 205-215 nm) where the imidate functionality absorbs. For higher sensitivity and specificity, an HPLC system can be coupled to a mass spectrometer (LC-MS), which combines the separation power of HPLC with the identification capabilities of MS. jopcr.com
HPLC is routinely used for:
Purity Determination: Quantifying the main compound and detecting impurities. Peak purity can often be assessed using a photodiode array (PDA) detector. jopcr.comnih.gov
Stability Studies: Monitoring the degradation of the compound over time under various conditions.
Quantitative Analysis: Determining the precise concentration of the compound in a sample, often using a calibration curve generated from standards of known concentration.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or Mass Spectrometry (ESI+) |
| Injection Volume | 10 µL |
In-Situ Monitoring Techniques for Reaction Kinetics and Mechanism Investigations
The study of reaction kinetics and the elucidation of reaction mechanisms for the formation of this compound are crucial for process optimization and safety. In-situ monitoring techniques, which allow for real-time analysis of the reaction mixture without the need for sampling, have become indispensable tools in this regard. These methods provide continuous data on the concentration of reactants, intermediates, and products, offering a detailed view of the reaction progress.
Online Spectroscopy for Real-time Reaction Progress
Online spectroscopic techniques are powerful for monitoring the Pinner reaction, the common method for synthesizing imidate hydrochlorides from nitriles and alcohols in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.org By inserting a probe directly into the reaction vessel, techniques like Fourier Transform Infrared (FTIR) spectroscopy can continuously collect spectra of the reacting mixture. nih.gov
In the synthesis of this compound from 3-chloropropionitrile (B165592) and methanol with hydrogen chloride, in-situ FTIR spectroscopy can track the reaction progress by monitoring specific vibrational frequencies. The disappearance of the nitrile (C≡N) stretching band, typically observed around 2250 cm⁻¹, indicates the consumption of the starting material, 3-chloropropionitrile. Concurrently, the appearance and growth of characteristic peaks for the imidate hydrochloride product, such as the C=N stretching vibration (around 1650-1680 cm⁻¹) and C-O stretching vibrations, would signify product formation. rsc.orgresearchgate.net
Hypothetical Reaction Progress Monitored by In-Situ FTIR:
| Time (minutes) | Concentration of 3-chloropropionitrile (mol/L) | Concentration of this compound (mol/L) |
| 0 | 1.00 | 0.00 |
| 10 | 0.75 | 0.25 |
| 20 | 0.56 | 0.44 |
| 30 | 0.42 | 0.58 |
| 40 | 0.31 | 0.69 |
| 50 | 0.23 | 0.77 |
| 60 | 0.17 | 0.83 |
This data can be used to plot concentration versus time curves, from which the initial reaction rate and rate constants can be derived. The information gleaned from such studies is invaluable for understanding the reaction mechanism and identifying any potential reaction intermediates. nih.gov
Calorimetric Methods for Thermodynamic Studies
Reaction calorimetry is a vital technique for assessing the thermodynamic properties of a chemical process, providing crucial information on the heat evolved or absorbed during the reaction (enthalpy of reaction, ΔH). This is particularly important for the safe scale-up of exothermic reactions like the Pinner reaction. wikipedia.org
By conducting the synthesis of this compound in a reaction calorimeter, the heat flow of the reaction can be measured in real-time. This data allows for the determination of the total heat of reaction and the heat release rate. The Pinner reaction is generally exothermic, and understanding the magnitude of this exotherm is critical for designing appropriate cooling systems to maintain temperature control and prevent thermal runaway. numberanalytics.com
The thermodynamic data obtained from calorimetric studies, such as the enthalpy of formation of the product, can be used in conjunction with kinetic data from spectroscopy to build a complete picture of the reaction. For instance, the activation energy (Ea) of the reaction can be determined by studying the effect of temperature on the reaction rate, often in combination with isothermal or non-isothermal calorimetric experiments.
Hypothetical Thermodynamic Data from Reaction Calorimetry:
| Parameter | Value |
| Enthalpy of Reaction (ΔH) | -85 kJ/mol |
| Maximum Heat Flow | 50 W |
| Adiabatic Temperature Rise | 120 °C |
Such data is fundamental for process hazard analysis and ensuring the safe operation of the synthesis on an industrial scale. The combination of online spectroscopy and calorimetry provides a powerful suite of tools for the comprehensive investigation of the kinetics and thermodynamics of this compound formation.
Future Directions and Emerging Research Areas
Development of Sustainable and Green Synthesis Protocols
Traditional synthesis of imidate hydrochlorides, such as the Pinner reaction, often involves the use of gaseous hydrogen chloride and anhydrous solvents, which present environmental and handling challenges. rroij.comresearchgate.net Future research will likely focus on developing more sustainable and greener protocols for the synthesis of Methyl 3-chloropropanimidate hydrochloride.
Key areas of development include:
Solvent-Free or Aqueous Conditions: Shifting away from volatile organic solvents to either solvent-free reaction conditions or using water as a solvent is a primary goal in green chemistry. rsc.org Research into solid-state reactions or reactions in aqueous media could significantly reduce the environmental footprint of the synthesis.
Heterogeneous Catalysis: The use of reusable solid catalysts, such as zeolites or functionalized resins, can simplify product purification and catalyst recovery. rsc.orgresearchgate.net A potential green protocol could involve a flow chemistry setup with a packed-bed reactor containing a solid acid catalyst to replace soluble acid catalysts. nih.gov
Alternative Energy Sources: Microwave-assisted and ultrasound-assisted organic synthesis have been shown to accelerate reaction rates, improve yields, and reduce energy consumption. Applying these technologies to the synthesis of this compound could lead to more efficient and environmentally benign processes.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Future protocols will aim to improve the atom economy of imidate synthesis, potentially by exploring novel one-pot reactions from readily available precursors. rsc.org
A comparative table of traditional versus potential green synthesis parameters is presented below.
| Feature | Traditional Pinner Reaction | Potential Green Protocol |
| Acid Catalyst | Gaseous HCl | Reusable solid acid (e.g., ZSM-11 Zeolite) rsc.org |
| Solvent | Anhydrous alcohol/ether | Solvent-free or aqueous media |
| Energy Input | Conventional heating | Microwave or ultrasonic irradiation |
| Workup | Solvent extraction, distillation | Simple filtration, catalyst recycling rsc.org |
| Byproducts | Potential for chlorinated waste | Minimized waste streams |
Catalysis in this compound Transformations
This compound possesses multiple reactive sites, making it an excellent substrate for catalytic transformations. The development of novel catalytic systems to selectively functionalize this molecule is a promising research avenue.
Cross-Coupling Reactions: The chloro-substituent offers a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This would allow for the introduction of a wide array of carbon and heteroatom substituents, generating a library of novel compounds from a single precursor. Copper- and palladium-based catalysts are particularly effective for C-N bond formation involving amide-like structures. organic-chemistry.orgresearchgate.net
Asymmetric Catalysis: The development of chiral catalysts for reactions involving the imidate functional group could lead to the synthesis of enantiomerically pure compounds. For instance, asymmetric reduction of the C=N bond or catalytic addition of nucleophiles could yield valuable chiral building blocks.
Dual Catalysis Systems: Combining photoredox catalysis with transition metal catalysis has emerged as a powerful tool for forming challenging chemical bonds under mild conditions. researchgate.net Such a system could potentially be used to activate the C-Cl bond of this compound for subsequent coupling reactions.
The table below summarizes potential catalytic transformations.
| Catalytic System | Transformation Type | Potential Product Class |
| Palladium/Ligand | Suzuki Coupling | Aryl- or vinyl-substituted propanimidates |
| Copper/Ligand | Buchwald-Hartwig Amination | Amino-substituted propanimidates |
| Chiral Lewis Acid | Asymmetric Nucleophilic Addition | Chiral substituted propanamides (after hydrolysis) |
| Photoredox/Nickel | C(sp³)–C(sp²) Coupling | Phenyl-substituted propanimidates |
Exploration of Novel Reactivity and Unexpected Transformations
The unique electronic properties of the imidate group, combined with the presence of a reactive alkyl chloride, suggest that this compound may undergo novel and potentially unexpected chemical transformations.
Intramolecular Cyclization: The proximity of the chloroethyl side chain and the imidate functionality could enable intramolecular cyclization reactions upon treatment with a suitable base or catalyst. This could provide access to novel nitrogen-containing heterocyclic systems, such as substituted oxazines or other related structures.
Rearrangement Reactions: Imidates are known to undergo thermal or catalytically induced rearrangements, such as the Chapman rearrangement, to form amides. rsc.org Investigating the rearrangement behavior of this compound could yield functionalized amides that are otherwise difficult to synthesize. The alkyl halide moiety might participate in or direct these rearrangements in unique ways. rsc.org
[3+2] Cycloadditions: The C=N bond of the imidate can act as a dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles (e.g., azides, nitrile oxides). This strategy could be employed to construct five-membered heterocyclic rings, such as triazoles or oxadiazoles, which are prevalent scaffolds in medicinal chemistry. rroij.com
Reaction with Organometallic Reagents: While reactions with Grignard reagents are known, exploring reactions with a broader range of organometallic reagents (organolithiums, organozincs) could reveal new pathways for C-C bond formation at the imidate carbon. alfa-chemistry.com
Integration into Automated and High-Throughput Synthesis Platforms
The demand for large libraries of diverse small molecules for drug discovery and materials science has driven the development of automated synthesis platforms. chemrxiv.org this compound is an ideal candidate for integration into such systems.
Library Synthesis: By leveraging the reactivity of the chloro- group in catalytic cross-coupling reactions, an automated platform could rapidly synthesize a large library of derivatives. nih.gov Using a 96-well plate format, different coupling partners (e.g., boronic acids, amines, alkynes) could be reacted with the parent compound to generate a diverse set of molecules for biological screening.
Flow Chemistry: The synthesis of this compound and its subsequent transformations could be adapted to continuous flow reactors. Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters, making it suitable for automated production. nih.gov
Reaction Optimization: Automated platforms can be used to rapidly screen a wide range of catalysts, ligands, bases, and solvents to optimize reaction conditions for transformations of this compound. This data-driven approach accelerates the development of efficient synthetic methods. nih.gov
Applications in Supramolecular Chemistry and Materials Design
The structural features of this compound suggest its potential use as a monomer or building block in the design of advanced materials and supramolecular assemblies.
Polymer Synthesis: The imidate functionality and the chloride can both serve as reactive sites for polymerization. For instance, the chloride could be used to initiate living polymerization processes, or the molecule could be incorporated into polymers like polyimides, which are known for their thermal stability and mechanical properties. appleacademicpress.com Imidazole-containing polymers, accessible from imidate precursors, have applications in biology and materials science. researchgate.net
Self-Assembling Systems: The imidate group contains both hydrogen bond donors (N-H) and acceptors (C=N, O-Me), making it capable of participating in directional, non-covalent interactions. This could be exploited to design molecules that self-assemble into well-defined supramolecular structures like gels, liquid crystals, or nanotubes.
Surface Modification: The reactive nature of the compound could be utilized to chemically modify surfaces. For example, it could be grafted onto silica (B1680970) or polymer surfaces to introduce specific functionalities, altering properties like wettability, adhesion, or biocompatibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
